molecular formula C30H48O4 B1673034 Hederagenin CAS No. 465-99-6

Hederagenin

Cat. No.: B1673034
CAS No.: 465-99-6
M. Wt: 472.7 g/mol
InChI Key: PGOYMURMZNDHNS-MYPRUECHSA-N
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Description

Hederagenin is a pentacyclic triterpenoid compound that is primarily found in the plant Hedera helix, commonly known as English ivy. It is the aglycone part of numerous saponins, such as hederacoside C and alpha-hederin. This compound has been recognized for its wide range of pharmacological activities, including antitumor, anti-inflammatory, antidepressant, and antiviral properties .

Mechanism of Action

Target of Action

Hederagenin (HG) is a natural pentacyclic triterpenoid that can be isolated from various medicinal herbs . The primary targets of HG and its derivatives include STAT3, Aurora B, KIF7, PI3K/AKT, NF-κB, Nrf2/ARE, Drp1, and P-gp . These targets play essential roles in various cellular signaling pathways, contributing to the compound’s diverse pharmacological activities .

Mode of Action

HG and its derivatives combat cancer by exerting cytotoxicity, inhibiting proliferation, inducing apoptosis, modulating autophagy, and reversing chemotherapy resistance in cancer cells . They also antagonize inflammation through inhibiting the production and release of pro-inflammatory cytokines and inflammatory mediators .

Biochemical Pathways

HG and its derivatives regulate inflammation-related pathways and targets, such as NF-κB, MAPK, JAK2/STAT3, Keap1-Nrf2/HO-1, and LncRNA A33/Axin2/β-catenin . These pathways and their downstream effects contribute to the compound’s anti-inflammatory, anti-cancer, and other pharmacological activities .

Pharmacokinetics

HG is quickly absorbed in the gastrointestinal tract with a short elimination half-life . It can cross the blood–brain barrier and rapidly distribute into cerebrospinal fluid . The low bioavailability of hg may limit its clinical application .

Result of Action

The molecular and cellular effects of HG’s action include suppressing the growth of various tumor cell lines in vitro , suppressing transformation, inhibiting proliferation, and inducing apoptosis in tumor cells . It also reduces Aβ-induced oxidative damage, decreases Aβ deposition, and promotes cell survival .

Action Environment

The action, efficacy, and stability of HG can be influenced by environmental factors. For instance, HG is mainly metabolized by intestinal microflora before being absorbed into the plasma . Future studies of HG focusing on extending the half-life, improving bioavailability, enhancing pharmacological activity, as well as decreasing or avoiding hemolysis by structural modification or formulation design could potentially accelerate HG from the preclinical to clinical research phase .

Biochemical Analysis

Biochemical Properties

Hederagenin has been shown to interact with various enzymes and proteins. It combats cancer by exerting cytotoxicity, inhibiting proliferation, inducing apoptosis, modulating autophagy, and reversing chemotherapy resistance in cancer cells . The action targets involved mainly include STAT3, Aurora B, KIF7, PI3K/AKT, NF-κB, Nrf2/ARE, Drp1, and P-gp .

Cellular Effects

This compound has a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-depressant, anti-neurodegenerative, anti-hyperlipidemia, anti-diabetic, anti-leishmanial, and anti-viral activity . It has been shown to possess anti-inflammatory effects by inhibiting the production and release of pro-inflammatory cytokines and inflammatory mediators .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It combats cancer by inhibiting proliferation, inducing apoptosis, modulating autophagy, and reversing chemotherapy resistance . It also antagonizes inflammation through inhibiting the production and release of pro-inflammatory cytokines and inflammatory mediators by regulating inflammation-related pathways and targets .

Dosage Effects in Animal Models

It is known that this compound has been found to have antidepressant-like effects in rodent models .

Metabolic Pathways

This compound is involved in various metabolic pathways. As a metabolism-regulating agent, it can affect the metabolic processes of glucose, lipids, and bone .

Transport and Distribution

This compound is quickly absorbed in the gastrointestinal tract and can cross the blood–brain barrier and rapidly distribute into cerebrospinal fluid .

Subcellular Localization

It is known that three CYP450 proteins within Arabidopsis protoplasts, which are likely involved in the biosynthesis of this compound, localize to the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hederagenin can be synthesized through various chemical reactions. One common method involves the hydrolysis of saponins extracted from Hedera helix. The saponins are subjected to acidic hydrolysis, which breaks them down into their aglycone form, yielding this compound .

Industrial Production Methods: In industrial settings, this compound is typically extracted from plant sources. The process involves the collection of plant material, followed by extraction using solvents such as methanol or ethanol. The extract is then purified through techniques like chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Hederagenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different pharmacological activities .

Scientific Research Applications

Comparison with Similar Compounds

Hederagenin is structurally similar to other pentacyclic triterpenoids, such as:

    Oleanolic Acid: Both compounds share a similar pentacyclic structure, but this compound has additional hydroxyl groups that contribute to its unique pharmacological properties.

    Ursolic Acid: Like this compound, ursolic acid exhibits anti-inflammatory and antitumor activities.

    Betulinic Acid: This compound also shares structural similarities with this compound and is known for its antitumor properties.

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOYMURMZNDHNS-MYPRUECHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029412
Record name Hederagenin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-99-6
Record name Hederagenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hederagenin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hederagenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Hederagenin
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Record name (3β,4α)-3,23-dihydroxyolean-12-en-28-oic acid
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Record name HEDERAGENIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does hederagenin exert its cytotoxic effects on cancer cells?

A1: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including cervical, head and neck, and liver cancer cells. [, , ] This effect is mediated, in part, by inhibiting the Nrf2-ARE antioxidant pathway, leading to increased reactive oxygen species (ROS) accumulation and glutathione depletion within cancer cells. [] this compound also activates intrinsic apoptotic pathways involving caspase-3, PUMA, and PARP. [, ] Furthermore, it can inhibit the STAT3 signaling pathway, which plays a role in cancer cell proliferation and survival. []

Q2: What are the downstream effects of this compound's interaction with the PI3K/AKT pathway?

A2: this compound has been shown to protect PC12 cells against corticosterone-induced injury by activating the PI3K/AKT pathway. [] This activation leads to the phosphorylation of AKT and its downstream targets, Forkhead box class O 3a (FoxO3a) and Glycogen synthase kinase-3-beta (GSK3β), in a concentration-dependent manner. [] These effects contribute to this compound's neuroprotective properties.

Q3: How does this compound impact inflammatory responses?

A3: this compound exhibits anti-inflammatory activity through various mechanisms. It can attenuate the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and cyclooxygenase-2, in models of alcohol-induced liver injury. [] It can also inhibit the IKKβ/NF-κB signaling pathway, reducing the release of inflammatory factors like IL-6, IFN-γ, and TNF-α in atherosclerosis models. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C30H48O4, and its molecular weight is 472.70 g/mol.

Q5: What are some spectroscopic techniques used to characterize this compound?

A5: Researchers often employ spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) and mass spectrometry (MS) to elucidate the structure of this compound and its derivatives. [, , , , ] These techniques provide valuable information about the compound's molecular weight, functional groups, and connectivity.

Q6: Is there information available about this compound's material compatibility and stability under various conditions?

A6: The provided research primarily focuses on the biological activities and chemical characterization of this compound and its derivatives. Studies on its material compatibility and stability under various conditions are limited within these papers.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is not typically recognized for possessing catalytic properties. The provided research focuses on its pharmacological activities and biosynthesis.

Q8: Have computational methods been used to study this compound?

A8: Yes, computational approaches like network pharmacology, molecular docking, and bioinformatics analysis have been employed to investigate this compound's potential mechanisms of action. [, ] These methods help predict interactions with potential drug targets and provide insights into its biological effects.

Q9: How do structural modifications of this compound affect its biological activity?

A9: Research suggests that the position and type of sugar moieties attached to the this compound aglycone significantly influence its biological activity. For instance, kalopanaxsaponin A, a disaccharide derivative of this compound, exhibits potent cytotoxicity against several tumor cell lines, while this compound itself shows only weak cytotoxicity. [, ]

Q10: How does the presence of a sugar moiety at the C-3 position of this compound impact its activity?

A10: Studies suggest that an arabinosyl moiety at the C-3 position of this compound can hinder its cytotoxic activity. [] This highlights the importance of the C-3 position and the nature of the substituent for this compound's biological activity.

Q11: What is known about the stability of this compound and strategies to improve its formulation?

A11: While the research provided does not extensively cover this compound's stability and formulation, one study mentions developing this compound derivatives to potentially enhance its therapeutic properties. [] This suggests ongoing efforts to modify this compound for improved pharmacological profiles.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: A study using UPLC-Q-TOF/MS investigated the metabolic profile of this compound in rats. [] This study identified 71 potential metabolites in rat serum, providing valuable insights into its metabolic fate. Further research is needed to fully characterize this compound's ADME profile.

Q13: Are the metabolites of this compound biologically active?

A13: Research indicates that this compound undergoes metabolism by human intestinal bacteria. [] Interestingly, one of its metabolites, kalopanaxsaponin A, exhibits more potent antidiabetic activity compared to the parent compound. []

Q14: What in vitro models have been used to study the anti-cancer activity of this compound?

A14: The cytotoxic effects of this compound and its derivatives have been evaluated in vitro using various human cancer cell lines, including HeLa (cervical cancer), [] HNC cells (head and neck cancer), [, ] HepG2 (liver cancer), [, ] and others. [, ] These studies demonstrate this compound's potential as an anti-cancer agent.

Q15: Are there any animal model studies investigating the effects of this compound?

A15: Yes, several animal models have been employed to investigate the therapeutic potential of this compound. Studies in rats have demonstrated its beneficial effects in models of diabetic nephropathy, [] alcoholic liver injury, [] atherosclerosis, [] and neuropathic pain. []

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